N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[55]undecane-9-carboxamide is a complex organic compound featuring a thiazole ring, a spirocyclic structure, and an amide functional group
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-2-13(14-17-7-12-22-14)18-15(20)19-8-3-16(4-9-19)5-10-21-11-6-16/h7,12-13H,2-6,8-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRLKEQBTTWMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CS1)NC(=O)N2CCC3(CC2)CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[55]undecane-9-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: It could be used in the development of new materials with unique properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and spirocyclic structure may allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- 1-(1,3-thiazol-2-yl)propan-1-amine dihydrochloride
Uniqueness
N-[1-(1,3-thiazol-2-yl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to its combination of a thiazole ring, spirocyclic structure, and amide functional group. This combination of features is not commonly found in other compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
